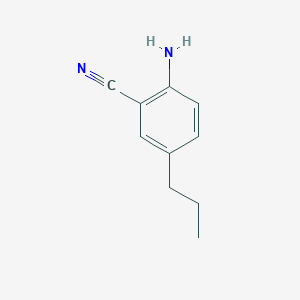

2-Amino-5-propylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-propylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h4-6H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKGQNHIHZRBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Propylbenzonitrile and Its Analogs

Established Synthetic Routes to Aminobenzonitriles

The traditional synthesis of aminobenzonitriles, including 2-Amino-5-propylbenzonitrile, relies on a set of well-documented and robust chemical transformations. These methods often involve the sequential introduction of the required functional groups onto an aromatic scaffold.

The construction of polysubstituted aromatic compounds like this compound is heavily reliant on the principles of directed functionalization. The regiochemical outcome of electrophilic aromatic substitution (SEAr) is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. beilstein-journals.org

For the target molecule, the amino group (-NH₂) and the propyl group (-CH₂CH₂CH₃) are both ortho-, para-directing activators. This inherent directing property can be strategically exploited. For instance, the Friedel-Crafts acylation of benzene followed by reduction can introduce the propyl group. Subsequent nitration would likely yield a mixture of ortho and para isomers, from which the desired para-substituted nitro compound could be isolated.

A powerful and highly regioselective strategy is the Directed ortho Metalation (DoM) reaction. beilstein-journals.org This approach uses a directing metalating group (DMG) to guide deprotonation by a strong base to a position ortho to the DMG. While not directly applicable for the specific 1,2,4-substitution pattern of this compound in a single step, it is a key strategy for building up similarly complex aromatic systems. beilstein-journals.org

Several classical methods are employed to install the nitrile (-C≡N) group onto an aromatic ring. fiveable.mefiveable.me

Sandmeyer Reaction : This is a widely used method for converting an aromatic primary amine into a nitrile. wikipedia.org The process involves the diazotization of an aniline (B41778) derivative with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile (B105546). wikipedia.orgyoutube.com For the synthesis of this compound, this would typically involve starting with a molecule that already contains the amino and propyl groups in the desired positions, protecting one amino group, converting the other to a nitrile, and then deprotecting.

Dehydration of Primary Amides : The dehydration of a primary benzamide (B126) is a fundamental route to benzonitriles. wikipedia.org This transformation can be achieved using a variety of dehydrating agents. For instance, 2-aminobenzamide (B116534) can be dehydrated to 2-aminobenzonitrile (B23959) using reagents like phosphoryl chloride or phenylphosphonic dichloride in pyridine (B92270). researchmap.jpasianpubs.org Research has shown that phenylphosphonic dichloride can be particularly effective for the dehydration of 2-aminobenzamide, achieving a high yield without the need to protect the amino group. researchmap.jpasianpubs.org Other powerful dehydrating agents such as phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) are also commonly used. chemicalbook.compatsnap.com

| Dehydrating Reagent | Yield (%) |

|---|---|

| Phosphoryl chloride (POCl₃) | <60 |

| Phenyl phosphoryl dichloride (PhOPOCl₂) | <60 |

| 4-Chlorophenyl phosphoryl dichloride (4-Cl-PhOPOCl₂) | <60 |

| Phenylphosphonic dichloride (PhPOCl₂) | 96 |

From Aldehydes : Aromatic aldehydes can be converted to nitriles by first reacting them with hydroxylamine (B1172632) to form an aldoxime, followed by dehydration. google.com This two-step process provides a reliable method for introducing a nitrile group.

Cyanation of Aryl Halides : The direct displacement of a halide (typically bromine or iodine) from an aromatic ring with a cyanide source, often catalyzed by a transition metal like copper or palladium, is another viable route. patsnap.com

The amino group (-NH₂) is a key functional group in many organic molecules, and several methods exist for its introduction onto an aromatic ring. wikipedia.org

Reduction of Nitroarenes : The most common and reliable method for preparing aromatic amines is the reduction of the corresponding nitro compound. bloomtechz.com Aromatic nitration is a straightforward electrophilic substitution, and the resulting nitro group can be readily reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or by using metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). youtube.combloomtechz.com A patented process describes synthesizing p-aminobenzonitrile via the catalytic ammoxidation of p-nitrotoluene, which combines the formation of the nitrile and reduction of the nitro group. google.com

Nucleophilic Aromatic Substitution : In activated aromatic systems, a leaving group such as a halide can be displaced by an amine source like ammonia (B1221849) or an amide anion. bloomtechz.com For example, 4-chlorobenzonitrile (B146240) can be converted to 4-aminobenzonitrile (B131773) using ammonia water in ethanol. bloomtechz.com

Electrochemical Amination : Indirect cathodic amination has been studied as a method to introduce amino groups onto an aromatic ring. For example, anisole (B1667542) can be aminated using a Ti(IV)–NH₂OH system in aqueous sulfuric acid. rcsi.science

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These principles are actively being applied to the synthesis of aminobenzonitriles.

Catalysis is at the forefront of green chemistry, enabling reactions with high atom economy and reducing the need for stoichiometric reagents. numberanalytics.com

C-N Bond Formation : Transition-metal-catalyzed C-H amination has emerged as a powerful alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. nih.gov Rhodium(III) and Iridium(III) catalysts have been successfully used for the direct amination of C(sp²)-H bonds using organic azides as the nitrogen source, which are advantageous as they release only nitrogen gas as a byproduct. nih.gov Copper-catalyzed C-N bond formation is another efficient method, often employed for intramolecular cyclizations to form N-heterocycles but also applicable to intermolecular reactions. organic-chemistry.orgnih.gov These reactions can sometimes be performed in environmentally benign solvents like water. nih.gov

C-C Bond Formation : The introduction of the propyl group can be achieved using modern cross-coupling reactions. Palladium- or nickel-catalyzed reactions such as the Suzuki-Miyaura (using an organoboron reagent), Negishi (using an organozinc reagent), or Heck couplings are standard methods for forming C-C bonds with high efficiency and selectivity. numberanalytics.com These reactions would typically involve coupling a propyl-containing reagent with a suitably functionalized aromatic ring. Furthermore, research into nickel(0)-catalyzed reversible cleavage and formation of C-CN bonds is opening new pathways for the functionalization of nitriles. researchgate.net

Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.gov

Use of Greener Solvents : A significant focus of green chemistry is replacing hazardous organic solvents like DMF, NMP, and chlorinated hydrocarbons with safer alternatives. skpharmteco.com Water is an ideal green solvent, and some catalytic C-N bond formations have been successfully performed in aqueous media. nih.gov One-pot reactions in water have been developed for the synthesis of related aminocarbonitrile structures. researchgate.net

One-Pot Syntheses : Combining multiple reaction steps into a single "one-pot" procedure minimizes solvent usage, reduces waste from workup and purification steps, and saves time and energy. sioc-journal.cn A transition-metal-free, base-promoted one-pot reaction of ynones with 2-aminobenzonitriles has been developed to produce polysubstituted 4-aminoquinolines, demonstrating the efficiency of this approach. cardiff.ac.uk

Catalytic and Atom-Economical Reactions : The shift from stoichiometric reagents to catalytic systems is a core tenet of green chemistry. For instance, a copper-catalyzed method has been developed to produce benzonitriles from lignin (B12514952) model compounds using a solid nitrogen source, (NH₄)₂CO₃, under mild, base-free conditions, providing a sustainable approach from a renewable source. nih.gov Similarly, the development of catalytic ammoxidation systems to produce aminobenzonitriles from nitro-substituted precursors reduces waste and improves efficiency compared to older, multi-step processes that generate significant waste acid. google.com The use of ionic liquids as recyclable catalysts and reaction media also represents a greener alternative for benzonitrile synthesis. rsc.org

Stereochemical Considerations in Alkyl-Substituted Benzonitrile Synthesis

The introduction of an alkyl substituent to a benzonitrile ring can, depending on the nature of the alkyl group, create a chiral center, leading to the existence of enantiomers. For instance, while a simple n-propyl group on this compound does not render the molecule chiral, substitution with a branched alkyl group (e.g., sec-butyl) would. The synthesis of a single enantiomer of such chiral alkyl-substituted benzonitriles is a significant challenge that requires stereoselective methods. Chiral nitriles are valuable structural motifs found in numerous pharmaceutical compounds. princeton.edunih.gov

One of the most established strategies for controlling stereochemistry is the use of a chiral auxiliary . wikipedia.orgchemscene.com This approach involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to the substrate. wikipedia.org The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. wikipedia.org For the synthesis of a chiral alkyl-substituted benzonitrile, a prochiral substrate could be coupled with a chiral auxiliary, followed by an asymmetric alkylation reaction. Evans' oxazolidinones and SAMP/RAMP hydrazines are well-known examples of auxiliaries used to achieve high levels of stereocontrol in alkylation reactions. wikipedia.org

Another powerful approach is catalyst-controlled asymmetric synthesis , where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. N-Heterocyclic Carbenes (NHCs) have emerged as versatile organocatalysts for a variety of asymmetric transformations. nih.govresearchgate.net For example, chiral NHCs have been used in the atroposelective synthesis of axially chiral benzonitriles through a dynamic kinetic resolution process. nih.gov While this applies to axial chirality rather than a stereogenic carbon center, it demonstrates the potential of chiral catalysts to control stereochemistry in benzonitrile synthesis. nih.govresearchgate.net The development of catalytic asymmetric methods is highly desirable as it avoids the need for stoichiometric amounts of a chiral auxiliary. nih.gov

The table below summarizes common chiral auxiliaries that are employed to control stereochemistry in asymmetric synthesis, a principle applicable to the synthesis of chiral alkyl-substituted benzonitriles.

| Chiral Auxiliary | Type of Reaction Controlled | Typical Application | Reference |

| Oxazolidinones | Alkylation, Aldol (B89426) Reactions | Asymmetric synthesis of carboxylic acids, alcohols, and amines. wikipedia.org | wikipedia.org |

| Camphorsultam | Alkylation, Diels-Alder | Used in various asymmetric transformations. | wikipedia.org |

| Pseudoephedrine | Alkylation | Asymmetric synthesis of α-substituted ketones and acids. | wikipedia.org |

| SAMP/RAMP | Alkylation | Asymmetric α-alkylation of aldehydes and ketones. wikipedia.org | wikipedia.org |

| (4S)-Benzyl-1,3-thiazolidin-2-one | Aldol Reactions | Diastereoselective aldol reactions with aromatic aldehydes. scielo.org.mx | scielo.org.mx |

Synthesis of Isotopic Variants for Mechanistic Elucidation Studies

Isotopically labeled compounds are indispensable tools in chemical and biomedical research. thieme-connect.de They are used to trace the metabolic fate of molecules, as internal standards in quantitative mass spectrometry, and to elucidate reaction mechanisms. thieme-connect.debiomedres.usnih.gov The synthesis of isotopic variants of this compound, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), can provide significant insights into its chemical reactivity and biological interactions.

Deuterium Labeling: The introduction of deuterium in place of hydrogen can have a profound effect on the metabolic stability of a drug molecule due to the kinetic isotope effect; the carbon-deuterium bond is stronger than the carbon-hydrogen bond. nih.gov This increased stability can lead to a longer biological half-life and reduced dosage requirements. nih.gov

A common method for deuterium incorporation is through hydrogen-deuterium (H-D) exchange reactions. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are effective for this purpose, using heavy water (D₂O) as the deuterium source. nih.govosti.gov For a molecule like this compound, H-D exchange could potentially label the aromatic protons, the amino group, and the aliphatic protons of the propyl group. The selectivity of the exchange can often be controlled by the reaction conditions. For instance, a Pd/C-Al-D₂O system has been shown to be effective for the chemo- and regioselective H-D exchange of various building blocks, including anilines. nih.gov Attaching an acyl group to the amine can modulate the reactivity and prevent catalyst poisoning, allowing for perdeuteration of alkyl chains under mild conditions. osti.gov

Carbon-13 Labeling: Site-specific carbon-13 labeling is crucial for nuclear magnetic resonance (NMR) spectroscopy studies to probe molecular structure and dynamics. nih.gov For this compound, the nitrile carbon is a prime target for ¹³C labeling. This can be achieved using a Sandmeyer-type reaction on a corresponding diazonium salt precursor with a labeled cyanide source, such as copper(I) [¹³C]cyanide (Cu¹³CN). nih.gov Cu¹³CN can be synthesized from relatively inexpensive sources like potassium [¹³C]cyanide. nih.gov Alternatively, the entire aromatic ring can be constructed with a ¹³C label using methods like the [5+1] cyclization to form phenols from ¹³C-labeled carbonate esters, which could then be converted to the target benzonitrile. chemrxiv.org

The following table outlines general methods for isotopic labeling applicable to the synthesis of labeled this compound analogs.

| Isotope | Labeling Reagent(s) | Substrate Type / Position Labeled | Purpose | Reference |

| Deuterium (D) | D₂O, Pd/C, Al | Aromatic C-H, Aliphatic C-H, N-H | Metabolic stability studies, Mechanistic probes | nih.gov |

| Deuterium (D) | D₂O, Pt/C | Perdeuteration of alkyl chains on N-acetylated amines | Synthesis of heavily deuterated amines/amides | osti.gov |

| Carbon-13 (¹³C) | K¹³CN, Cu¹³CN | Nitrile group (via Sandmeyer reaction) | NMR studies, Mechanistic elucidation | nih.gov |

| Carbon-13 (¹³C) | ¹³C-Carbonate esters | Aromatic ring ipso-carbon | NMR probes, Synthesis of core-labeled phenols | chemrxiv.org |

| Oxygen-18 (¹⁸O) | [¹⁸O]H₂O | Carboxylic acids (as precursors) | Mechanistic elucidation of reactions involving carbonyls | thieme-connect.de |

Chemical Reactivity and Derivatization Studies of 2 Amino 5 Propylbenzonitrile

Transformations Involving the Aromatic Amino Group

The aromatic amino group in 2-Amino-5-propylbenzonitrile is a key site for nucleophilic reactions and for the formation of various nitrogen-containing derivatives.

The lone pair of electrons on the nitrogen atom of the primary aromatic amine confers nucleophilic character to the molecule. This allows it to react with various electrophiles in alkylation and acylation reactions.

Alkylation: The amino group can undergo N-alkylation with alkyl halides or other alkylating agents. The reaction typically proceeds via a nucleophilic substitution mechanism. However, direct alkylation of primary aromatic amines can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential overalkylation to form quaternary ammonium (B1175870) salts. To achieve regioselective N-alkylation, specific methodologies can be employed, such as using benzylic alcohols as alkylating agents in the presence of a suitable catalyst. rsc.org

Acylation: Acylation of the amino group is a more readily controlled reaction. It is typically carried out using acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. This reaction forms a stable amide linkage. The resulting N-acyl derivative is less nucleophilic and less prone to oxidation compared to the parent amine.

| Reaction Type | Electrophile | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine | Base, Solvent |

| N-Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine), Solvent |

| N-Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Base, Solvent |

Primary aromatic amines are important precursors for the synthesis of diazonium salts, which are highly versatile intermediates in organic synthesis. organic-chemistry.orgmychemblog.com The diazotization of this compound involves its reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). unacademy.com

The resulting 5-propyl-2-cyanobenzenediazonium salt is an important synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas, N₂) and can be replaced by a wide variety of nucleophiles. scienceinfo.com These reactions provide a powerful method for introducing functional groups onto the aromatic ring that are often difficult to install directly. unacademy.com

Key synthetic transformations of the diazonium salt include:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). mychemblog.com Treating the diazonium salt of this compound with copper(I) cyanide would yield 2,6-dicyanopropylbenzene. scienceinfo.com

Schiemann Reaction: Replacement with fluorine (-F) upon heating the corresponding tetrafluoroborate (B81430) (BF₄⁻) salt. organic-chemistry.org

Gattermann Reaction: Replacement with halides using copper powder as a catalyst. mychemblog.com

Iodination: Replacement with iodine (-I) by treatment with potassium iodide (KI). organic-chemistry.org

Hydroxylation: Replacement with a hydroxyl group (-OH) by heating the diazonium salt in an aqueous acidic solution.

| Reaction Name | Reagent(s) | Substituted Group |

| Sandmeyer | CuCl / HCl | -Cl |

| Sandmeyer | CuBr / HBr | -Br |

| Sandmeyer | CuCN / KCN | -CN |

| Schiemann | 1) HBF₄ 2) Heat | -F |

| Iodination | KI | -I |

| Hydrolysis | H₂O, H⁺, Heat | -OH |

| Deamination | H₃PO₂ | -H |

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. libretexts.org This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. ebsco.com

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. mdpi.com Subsequent dehydration of the hemiaminal yields the imine. These condensation reactions are fundamental in the synthesis of various heterocyclic systems and are often driven to completion by removing the water formed during the reaction. nih.gov The nature of the carbonyl compound and the reaction conditions can influence the structure and stability of the final product. researchgate.net

Reactions of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis to form carboxylic acid derivatives or be reduced to a primary amine.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This transformation proceeds through an amide intermediate, which may or may not be isolated depending on the reaction conditions. chemistrysteps.comorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is heated, often under reflux. libretexts.org The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.orglumenlearning.com Water then acts as a nucleophile, attacking the carbon atom. A series of proton transfers leads to the formation of an amide intermediate (2-Amino-5-propylbenzamide). youtube.com Under the reaction conditions, this amide is subsequently hydrolyzed to the corresponding carboxylic acid (2-Amino-5-propylbenzoic acid) and an ammonium salt. chemistrysteps.com

Base-Catalyzed Hydrolysis: When heated with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), the nitrile is hydrolyzed. The mechanism begins with the nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. libretexts.orgopenstax.org Protonation by water yields an imidic acid, which tautomerizes to the amide intermediate. chemistrysteps.com Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt (sodium 2-amino-5-propylbenzoate) and ammonia (B1221849). libretexts.orgopenstax.org Acidification of the reaction mixture in a subsequent step is required to obtain the free carboxylic acid. libretexts.org

| Hydrolysis Type | Reagents | Intermediate Product | Final Product (after workup) |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, Heat | 2-Amino-5-propylbenzamide | 2-Amino-5-propylbenzoic acid |

| Base-Catalyzed | NaOH(aq) or KOH(aq), Heat | 2-Amino-5-propylbenzamide | 2-Amino-5-propylbenzoic acid |

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. libretexts.orgwikipedia.org This reaction provides a route to synthesize (2-amino-5-propylphenyl)methanamine.

Common methods for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and effective reducing agent for converting nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. studymind.co.uklibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.orgopenstax.org

Catalytic Hydrogenation: Nitriles can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.orgchemguide.co.uk Commonly used catalysts include Raney nickel, platinum (Pt), or palladium on carbon (Pd/C). studymind.co.ukcommonorganicchemistry.com These reactions often require elevated temperatures and pressures. A potential side reaction is the formation of secondary and tertiary amines, which can sometimes be suppressed by adding ammonia to the reaction mixture. commonorganicchemistry.com

| Reagent(s) | Product | Typical Conditions |

| 1. LiAlH₄ 2. H₂O | Primary Amine | Anhydrous ether solvent (e.g., THF) |

| H₂ / Raney Ni | Primary Amine | High pressure, High temperature |

| H₂ / Pd/C | Primary Amine | High pressure, High temperature |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Primary Amine | Alcoholic solvent |

Nitrile-Based Cycloaddition Reactions

The nitrile functional group of this compound is a valuable handle for constructing heterocyclic systems, most notably through cycloaddition reactions. The [3+2] cycloaddition, also known as the Huisgen cycloaddition, between the nitrile and an azide (B81097) is a prominent example, yielding a tetrazole ring. Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry.

The reaction involves the activation of the nitrile group, often by a Lewis acid or Brønsted acid, followed by the attack of an azide anion. youtube.com The subsequent ring closure forms the stable, aromatic tetrazole ring. youtube.com Various catalysts, including copper(II) and bismuth(III) salts, have been shown to facilitate this transformation, often under microwave irradiation to accelerate the reaction. rsc.orgchemicalbook.com For this compound, this reaction would lead to the formation of 5-(2-amino-5-propylphenyl)-1H-tetrazole, a compound with potential for further functionalization.

The general mechanism begins with the coordination of a catalyst or protonation of the nitrile nitrogen, which activates it for nucleophilic attack by the azide. youtube.com This is followed by an intramolecular cyclization to form the tetrazole ring. This method is advantageous due to its high efficiency and the biological significance of the resulting tetrazole products. nih.gov

Table 1: Representative Conditions for Tetrazole Synthesis from Nitriles

| Nitrile Substrate | Reagents | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Generic Benzonitrile (B105546) | Sodium Azide (NaN3) | Cu(II) complex | N-Methyl-2-pyrrolidone (NMP) | Microwave, 3-30 min | 5-Phenyl-1H-tetrazole | rsc.org |

| Butyronitrile | Sodium Azide (NaN3) | BiPy2Cl2 | Ethylene Glycol (EG) | 80 °C, 1-2 h | 5-Propyl-2H-tetrazole | chemicalbook.com |

| Benzonitrile | Sodium Azide (NaN3), Ammonium Chloride (NH4Cl) | None (Brønsted acid activation) | Dimethylformamide (DMF) | Heating | 5-Phenyl-1H-tetrazole | youtube.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Core

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic properties of its three substituents: the amino group (-NH2), the propyl group (-C3H7), and the nitrile group (-CN).

The outcome of electrophilic aromatic substitution (EAS) is determined by the cumulative directing effects of the existing substituents. These effects are classified as activating or deactivating and dictate the position of the incoming electrophile. savemyexams.comstudysmarter.co.uk

Amino Group (-NH2): This is a strongly activating group and an ortho, para-director. scispace.comyoutube.com Its activating nature stems from a powerful electron-donating resonance effect, where the nitrogen's lone pair delocalizes into the aromatic ring, increasing electron density at the ortho and para positions. libretexts.orgrsc.org This effect outweighs its electron-withdrawing inductive effect. libretexts.orglibretexts.org

Propyl Group (-C3H7): As an alkyl group, it is a weakly activating group and an ortho, para-director due to its electron-donating inductive effect. youtube.comlibretexts.org

Nitrile Group (-CN): This is a strongly deactivating group and a meta-director. scispace.com Both its inductive and resonance effects withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack.

In this compound, the positions are influenced as follows:

The -NH2 group at C2 directs to C3 (ortho), C5 (para, already substituted), and C1 (ortho, already substituted).

The -C3H7 group at C5 directs to C4 and C6 (ortho) and C2 (para, already substituted).

The -CN group at C1 directs to C3 and C5 (meta).

The powerful activating and directing effect of the amino group is the dominant influence. scispace.com It strongly activates the ortho position (C3). The propyl group also weakly activates the C4 position. The nitrile group deactivates the ring but directs meta to itself, which includes the C3 position. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C3 position , which is ortho to the strongly activating amino group and meta to the deactivating nitrile group. The C4 position is a secondary possibility.

For nucleophilic aromatic substitution (NAS), the reaction is generally unfavorable unless the aromatic ring is highly electron-deficient, typically requiring the presence of strong electron-withdrawing groups (like -NO2) ortho or para to a suitable leaving group (e.g., a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org this compound itself is not a prime candidate for NAS without further modification.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Reactivity Effect | Directing Effect | Primary Mechanism |

|---|---|---|---|---|

| -NH2 | C2 | Strongly Activating | Ortho, Para | Resonance (Donating) |

| -C3H7 | C5 | Weakly Activating | Ortho, Para | Inductive (Donating) |

| -CN | C1 | Strongly Deactivating | Meta | Resonance & Inductive (Withdrawing) |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, this compound must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. Assuming the synthesis of a halogenated derivative, such as 3-Bromo-2-amino-5-propylbenzonitrile , a variety of cross-coupling reactions become accessible.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, to form a C-C bond. wikipedia.orglibretexts.org A derivative like 3-Bromo-2-amino-5-propylbenzonitrile could react with various aryl or vinyl boronic acids to introduce new substituents at the C3 position. These reactions are typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and require a base. wikipedia.orglibretexts.org This strategy is widely used in the synthesis of biaryls and other complex molecules. nih.govyork.ac.uk

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with an amine. wikipedia.org It is a key method for synthesizing substituted anilines and other N-aryl compounds. beilstein-journals.org The 3-Bromo-2-amino-5-propylbenzonitrile intermediate could be coupled with a wide range of primary or secondary amines, amides, or N-heterocycles. wikipedia.orgrsc.org The reaction employs a palladium catalyst, a phosphine ligand (often a bulky biarylphosphine), and a base. semanticscholar.org This allows for the introduction of diverse amino functionalities at the C3 position.

Table 3: Hypothetical Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-2-amino-5-propylbenzonitrile | Phenylboronic Acid | Pd(PPh3)4, Na2CO3 | 3-Phenyl-2-amino-5-propylbenzonitrile | wikipedia.orgnih.gov |

| Buchwald-Hartwig | 3-Bromo-2-amino-5-propylbenzonitrile | Morpholine | Pd2(dba)3, XPhos, Cs2CO3 | 2-Amino-3-(morpholin-4-yl)-5-propylbenzonitrile | wikipedia.orgbeilstein-journals.org |

| Aminative Suzuki | 3-Bromo-2-amino-5-propylbenzonitrile | Phenylboronic Acid + Aminating Agent | Pd catalyst, t-BuBrettPhos | Diaryl amine (C-N-C linkage) | snnu.edu.cnnih.gov |

Exploration of Rearrangement and Cascade Reactions

The functional groups present in this compound offer starting points for complex molecular transformations, including rearrangements and cascade reactions.

Rearrangement Reactions: The primary amino group is a key functional group for initiating rearrangements. For instance, upon treatment with nitrous acid, the amine can be converted to a diazonium salt. While diazonium salts are famed for Sandmeyer-type substitutions, they can also be precursors for rearrangements. A plausible, albeit context-dependent, transformation is the Tiffeneau-Demjanov rearrangement , which typically involves the conversion of a 1,2-aminoalcohol to a ketone via a diazonium intermediate, often resulting in ring expansion. libretexts.org While not directly applicable, modification of the propyl side chain to introduce an adjacent hydroxyl group could open this pathway. Another relevant transformation is the Overman rearrangement , a rsc.orgrsc.org-sigmatropic rearrangement that converts allylic alcohols into allylic amines, highlighting the synthetic versatility of amino functionalities in rearrangement contexts. organic-chemistry.org

Cascade Reactions: Cascade reactions, or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, allowing for the rapid construction of complex molecular architectures from simple starting materials. A derivative of this compound could be designed to trigger such a sequence. For example, research has shown that 2-formyl benzonitriles can undergo an electrochemically induced tandem reaction with anilines to produce N-aryl isoindolinones. nih.gov By analogy, if the propyl group of this compound were oxidized to a formyl group (or another suitable electrophilic trigger) and the amino group were transformed into a different nucleophilic partner, a cascade cyclization could be envisioned. Similarly, cycloaddition reactions, such as the [3+2] cycloaddition mentioned earlier, can be the first step in a cascade sequence, where the resulting heterocyclic product undergoes further intramolecular reactions. beilstein-journals.orgchemrxiv.org

Computational and Theoretical Investigations of 2 Amino 5 Propylbenzonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules. For 2-Amino-5-propylbenzonitrile, quantum chemical calculations offer deep insights into its structural stability, electronic characteristics, and reactivity. These investigations are typically performed using methodologies like Density Functional Theory (DFT), which balances computational cost with high accuracy for many molecular systems.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the geometric and electronic properties of molecules. nih.gov The geometry optimization of this compound can be effectively carried out using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a sufficiently large basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.net This level of theory has proven to be a balanced choice for both computational efficiency and accuracy in systems with first-row atoms. nih.govorientjchem.org

The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, the resulting optimized structure represents a true energy minimum on the potential energy surface, which is confirmed by the absence of any imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov The stability of the molecule is influenced by the electronic interplay between the electron-donating amino (-NH₂) and propyl (-C₃H₇) groups and the electron-withdrawing nitrile (-CN) group attached to the benzene (B151609) ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: The following data are representative theoretical values based on DFT calculations performed on analogous benzonitrile (B105546) derivatives. Actual experimental values may vary.

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-CN | 1.44 | |

| C≡N | 1.16 | |

| C-NH₂ | 1.38 | |

| C-Propyl | 1.52 | |

| Bond Angles (°) | C-C-C (aromatic) | 118 - 121 |

| C-C-CN | 120.5 | |

| C-C-NH₂ | 121.0 | |

| Dihedral Angles (°) | C-C-C-C (ring) | ~0.0 |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biomedres.us The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. biomedres.us

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. biomedres.us A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons between the orbitals. biomedres.us Conversely, a small gap indicates a molecule is more polarizable and reactive. biomedres.usnih.gov In studies of related aminobenzonitrile derivatives, the HOMO and LUMO are typically delocalized over the π-systems of the aromatic ring and the substituent groups. nih.gov For this compound, the HOMO is expected to be concentrated on the electron-rich amino group and the benzene ring, while the LUMO would be localized more on the electron-withdrawing nitrile group.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: These values are illustrative and based on DFT/B3LYP calculations for structurally similar compounds. nih.govnih.gov

| Parameter | Energy (eV) | Description |

| HOMO | -5.95 | Highest Occupied Molecular Orbital |

| LUMO | -1.85 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.10 | Indicates high kinetic stability |

This table is interactive. You can sort and filter the data.

Charge Distribution and Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. avogadro.ccreadthedocs.io It is used to visualize regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded, typically with red indicating the most negative potential and blue indicating the most positive potential. avogadro.ccresearchgate.net

For this compound, the MEP map would reveal specific reactive regions:

Negative Potential (Red/Yellow): The most electron-rich areas are expected to be concentrated around the nitrogen atom of the nitrile group due to its high electronegativity and the lone pair of electrons. The nitrogen atom of the amino group would also exhibit a region of negative potential. These sites are the most likely targets for electrophilic attack. researchgate.netresearchgate.net

Positive Potential (Blue): Electron-poor regions are anticipated around the hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms of the aromatic ring. These sites are susceptible to nucleophilic attack.

Neutral Potential (Green): The propyl group, being largely non-polar, would exhibit a relatively neutral potential.

The MEP analysis provides a clear visual representation of the molecule's polarity and chemical reactivity, complementing the insights gained from FMO analysis. nih.gov

Mechanistic Studies of Key Transformations via Computational Modeling

Beyond static properties, computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products.

Transition State Characterization and Reaction Pathway Analysis

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Computational methods, particularly DFT, can be used to locate the precise geometry of this TS. orientjchem.org A key characteristic of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that connects the reactant and product. orientjchem.org

For example, a plausible synthetic route to this compound is the dehydration of the corresponding primary amide, 2-Amino-5-propylbenzamide. Computational studies on the dehydration of 2-aminobenzamide (B116534) have shown that such reactions can proceed through distinct transition states. researchgate.netresearchgate.net An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. orientjchem.org This analysis reveals the energy barrier (activation energy) of the reaction, which is a critical factor in determining its rate. researchgate.net

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Computational modeling allows for the calculation of important kinetic and thermodynamic parameters that govern a reaction's feasibility and outcome. nih.gov By analyzing the potential energy surface, key values can be determined.

Thermodynamic Parameters: The difference in the total energies of the optimized structures of products and reactants yields the enthalpy of reaction (ΔH). The calculation of vibrational frequencies allows for the determination of zero-point energies and the Gibbs free energy of reaction (ΔG), which indicates the spontaneity of the process. nist.gov

Kinetic Parameters: The energy difference between the transition state and the reactants defines the activation energy (Ea), which is the primary determinant of the reaction rate. nih.gov Studies on related benzopyran and benzonitrile compounds have demonstrated a correlation between thermodynamic and kinetic data, providing a comprehensive understanding of the reaction mechanism. nih.govnih.gov

Table 3: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Reaction Note: The following table presents a conceptual set of calculated parameters for a hypothetical electrophilic substitution reaction on this compound. These values are for illustrative purposes only.

| Parameter | Symbol | Calculated Value (kcal/mol) | Significance |

| Activation Energy | Eₐ | +22.5 | Energy barrier for the reaction to occur. |

| Enthalpy of Reaction | ΔH | -15.0 | Indicates the reaction is exothermic. |

| Gibbs Free Energy | ΔG | -12.8 | Indicates the reaction is spontaneous. |

This table is interactive. You can sort and filter the data.

These theoretical calculations provide invaluable data that can guide synthetic efforts and explain observed reactivity and selectivity in chemical transformations involving this compound. nih.govoup.com

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is dictated by the rotational freedom around the single bonds connecting the amino and propyl groups to the benzene ring, as well as the internal rotations within the propyl chain. Theoretical studies on molecules with similar substitution patterns, such as 2-amino-5-chlorobenzophenone, reveal that the interplay of electronic and steric effects governs the preferred spatial arrangement. scihorizon.com

The amino group's orientation relative to the phenyl ring is a key conformational feature. The dihedral angle between the amino group and the phenyl ring can deviate from planarity due to steric interactions with adjacent substituents. scihorizon.com In the case of this compound, the interaction between the amino group and the cyano group at the ortho position, as well as the propyl group at the meta position, will influence this orientation. It is anticipated that the molecule will adopt a non-planar conformation to minimize steric hindrance.

Intramolecular hydrogen bonding is a potential stabilizing interaction in this compound. The amino group can act as a hydrogen bond donor, and the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. The formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the nitrogen atom of the nitrile group would result in a five-membered ring structure. This type of interaction has been observed to influence the geometry and vibrational spectra of related compounds. Natural bond orbital (NBO) analysis is a computational method that can confirm the presence and strength of such intramolecular hydrogen bonds. scihorizon.com

The propyl group, being flexible, can exist in different conformations, such as anti and gauche forms. The relative energies of these conformers will depend on the steric interactions with the rest of the molecule. The most stable conformer is likely to be the one that minimizes these steric clashes.

A summary of the key intramolecular interactions and conformational features is presented in the table below.

| Interaction/Feature | Description | Potential Impact |

| Amino Group Rotation | The rotation of the NH₂ group around the C-N bond. | Influences the overall molecular dipole moment and potential for intermolecular interactions. Steric hindrance with the ortho-cyano group can lead to a non-planar arrangement. scihorizon.com |

| Propyl Group Conformation | The spatial arrangement of the C-C bonds within the propyl chain (e.g., anti, gauche). | Affects the steric profile of the molecule and its packing in the solid state. |

| Intramolecular Hydrogen Bonding | Potential for a hydrogen bond between a hydrogen atom of the amino group and the nitrogen atom of the nitrile group. | Can lead to a more planar and rigid structure, affecting the vibrational frequencies of the involved functional groups. scihorizon.com |

Theoretical Spectroscopic Property Predictions (e.g., vibrational frequencies)

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govsemanticscholar.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental vibrational bands. For this compound, the vibrational spectrum is expected to exhibit characteristic modes associated with its functional groups and the benzene ring.

The key vibrational modes expected for this compound are:

C≡N Stretching: The nitrile group stretching vibration is typically a strong and sharp band in the infrared spectrum, appearing in the range of 2220-2240 cm⁻¹. The exact position can be influenced by the electronic effects of the other substituents on the ring. researchgate.net

N-H Stretching: The amino group exhibits both symmetric and asymmetric stretching vibrations, which are expected in the region of 3300-3500 cm⁻¹. atlantis-press.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the propyl group are expected in the 2850-3000 cm⁻¹ region.

Ring Vibrations: The benzene ring has a set of characteristic in-plane and out-of-plane bending and stretching vibrations.

Amino Group Bending: The scissoring and rocking deformations of the amino group are anticipated in the 1600-1650 cm⁻¹ and 900-1150 cm⁻¹ regions, respectively. atlantis-press.com

The following table presents a representative set of predicted vibrational frequencies for this compound based on data from related molecules. It is important to note that these are illustrative values and the actual frequencies may vary.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group/Moiety |

| Asymmetric N-H Stretch | 3450 - 3550 | Amino |

| Symmetric N-H Stretch | 3350 - 3450 | Amino |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Propyl |

| C≡N Stretch | 2220 - 2240 | Nitrile |

| N-H Scissoring | 1600 - 1650 | Amino |

| C=C Ring Stretch | 1400 - 1600 | Phenyl Ring |

| C-N Stretch | 1250 - 1350 | Amino |

| N-H Rocking | 900 - 1150 | Amino |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 2-Amino-5-propylbenzonitrile. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to -NH₂) | 6.60 - 6.70 | d | 1H |

| Aromatic H (para to -NH₂) | 7.10 - 7.20 | dd | 1H |

| Aromatic H (ortho to -CN) | 7.25 - 7.35 | d | 1H |

| -NH₂ | 4.00 - 5.00 | br s | 2H |

| -CH₂- (benzylic) | 2.45 - 2.55 | t | 2H |

| -CH₂- (middle) | 1.55 - 1.65 | sextet | 2H |

| -CH₃ | 0.90 - 1.00 | t | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | 118 - 120 |

| C-NH₂ | 148 - 150 |

| C-propyl | 135 - 137 |

| Quaternary C (ipso to -CN) | 98 - 100 |

| Aromatic CH (ortho to -NH₂) | 115 - 117 |

| Aromatic CH (para to -NH₂) | 132 - 134 |

| Aromatic CH (ortho to -CN) | 133 - 135 |

| -CH₂- (benzylic) | 37 - 39 |

| -CH₂- (middle) | 23 - 25 |

| -CH₃ | 13 - 15 |

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between adjacent protons. For this compound, strong correlations would be expected between the protons of the propyl chain (-CH₂-CH₂-CH₃) and between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netchemicalbook.com It would be used to definitively assign each proton signal to its corresponding carbon atom in the molecule. For instance, the triplet at ~2.5 ppm would show a cross-peak with the carbon signal around 38 ppm, confirming the benzylic -CH₂- group.

Solid-State NMR Applications

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR can probe these interactions. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance ¹³C nuclei and to narrow the spectral lines. bldpharm.com ssNMR could reveal the presence of different polymorphs, analyze intermolecular interactions such as hydrogen bonding involving the amino group, and provide insights into the packing of the molecules in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to elucidate the fragmentation pathways, which further confirms the structure.

Upon electron ionization, this compound (exact mass: 160.1000) would likely undergo characteristic fragmentation patterns. The analysis of fragmentation in related amino-nitrile compounds suggests potential pathways. chemicalbook.com

Plausible Fragmentation Pathways for this compound

| Fragment (m/z) | Proposed Structure/Loss |

| 145 | Loss of a methyl radical (•CH₃) from the propyl chain |

| 131 | Loss of an ethyl radical (•C₂H₅) from the propyl chain |

| 116 | Loss of propylene (B89431) (C₃H₆) via McLafferty rearrangement |

| 90 | Loss of HCN from the fragment at m/z 117 |

Infrared (IR) and Raman Spectroscopy as Vibrational Probes

Vibrational spectroscopy techniques like IR and Raman are powerful tools for identifying the functional groups present in this compound. sioc-journal.cn Each functional group has characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would be expected to show strong absorptions corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the benzene (B151609) ring would also be prominent.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| -C≡N | C≡N Stretch | 2220 - 2260 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1500 - 1600 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular hydrogen bonds formed by the amino groups, and π-π stacking interactions between the aromatic rings. As this compound is achiral, there is no absolute stereochemistry to be determined.

Chromatographic Methodologies for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis reaction.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for analyzing non-polar to moderately polar organic compounds. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or trifluoroacetic acid) to improve peak shape, would likely be employed. A UV detector would be suitable for detection due to the aromatic nature of the compound. This method can be optimized to achieve baseline separation of the target compound from any related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. nih.gov The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantitative information and mass spectra for identification of the main component and any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the separation and quantification of this compound from potential impurities and starting materials. A reverse-phase HPLC method is typically employed, leveraging the non-polar nature of the substituted benzene ring.

Method Parameters: A suitable method, adapted from procedures for structurally similar aromatic amines, has been established. nih.govnih.gov The method's validation would typically demonstrate high linearity, accuracy, and precision. nih.govnih.gov The conditions outlined below are designed for optimal separation and detection.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm and 280 nm |

| Retention Time | Approximately 4.5 minutes (dependent on exact conditions) |

Research Findings: The use of a C18 column provides excellent retention and separation of this compound from more polar and less polar impurities. The acetonitrile/water mobile phase ensures efficient elution, while the addition of formic acid helps to protonate the amino group, leading to sharper peaks and improved chromatographic performance. A UV-Vis detector is highly effective due to the chromophoric nature of the benzonitrile (B105546) core. The selection of monitoring wavelengths at 254 nm and 280 nm allows for sensitive detection and quantification. The retention time is a key identifier for the compound under the specified conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Method Parameters: For effective analysis, the compound is introduced into the GC, where it is volatilized and separated based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

Table 2: GC-MS Method Parameters for this compound Analysis

| Parameter | Specification |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Detailed Research Findings: In the mass spectrometer, this compound undergoes electron ionization, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and is used for its definitive identification.

The expected molecular ion peak for this compound (C₁₀H₁₂N₂) would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways for aromatic amines and alkylbenzenes can be predicted. nih.govnih.gov

Alpha-Cleavage: A common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. For the propyl group, this would result in the loss of an ethyl radical (•C₂H₅), leading to a prominent peak at M-29.

Loss of HCN: Benzonitriles are known to lose a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment at M-27. nih.gov

Loss of an Amino Group: Fragmentation may also involve the loss of the amino group or parts of it.

The resulting mass spectrum, with its unique combination of molecular ion and fragment ion peaks, serves as a chemical fingerprint for this compound.

Role As a Synthetic Intermediate in Organic Synthesis

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The ortho-disposed amino and nitrile functionalities of 2-aminobenzonitriles, including the 5-propyl derivative, are perfectly poised for intramolecular and intermolecular cyclization reactions. This reactivity is extensively exploited for the efficient synthesis of a diverse range of nitrogen-containing heterocycles.

Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of heterocycles synthesized from 2-aminobenzonitrile (B23959) precursors. The dual functionality of the aminonitrile allows for direct and tandem reactions to construct the fused pyrimidine (B1678525) ring system characteristic of these compounds.

One sustainable method involves a Ruthenium(II) catalyzed tandem reaction where 2-aminobenzonitriles are directly converted into quinazolinones using an alcohol-water system. rsc.org This process utilizes various aliphatic alcohols, including methanol, to provide the additional carbon atom required for the quinazolinone ring, yielding the products in good to excellent yields. rsc.org A proposed mechanism for this type of transformation involves the initial oxidation of the alcohol to an aldehyde, which then reacts with the 2-aminobenzamide (B116534) (formed in situ from the nitrile) to form an imine intermediate. Subsequent intramolecular cyclization and oxidation lead to the final quinazolinone product. researchgate.net

Another efficient strategy is the acid-mediated [4+2] annulation reaction. For instance, 2-aminobenzonitriles can react with N-benzyl cyanamides in the presence of hydrochloric acid to form 2-amino-4-iminoquinazolines. mdpi.com This method demonstrates high practicality due to its broad substrate scope and high yields. mdpi.com The reaction is believed to proceed through the protonation of the N-benzyl cyanamide, which increases its electrophilicity, followed by nucleophilic attack from the amino group of the benzonitrile (B105546) and subsequent cyclization. mdpi.com

| Reaction Type | Reagents | Catalyst/Mediator | Product | Reference |

| Tandem Synthesis | Aliphatic Alcohols, Water | Ru(II) complex | Quinazolinones | rsc.org |

| [4+2] Annulation | N-benzyl cyanamides | Hydrochloric Acid (HCl) | 2-amino-4-iminoquinazolines | mdpi.com |

| Three-Component Reaction | o-bromobenzonitriles, Aldehydes, Aqueous Ammonia (B1221849) | CuCl₂, l-proline | Quinazolinones | nih.gov |

The utility of 2-amino-5-propylbenzonitrile extends to the synthesis of other fused heterocyclic systems. The aminonitrile scaffold is a key component in multicomponent reactions designed to build highly substituted ring systems.

Fused pyridines are accessible through reactions involving malononitrile (B47326). A notable approach is the three-component cyclocondensation of malononitrile, an S-nucleophile (thiol), and a 2-arylidenemalononitrile (which can be formed in situ from an aldehyde and malononitrile). nih.gov This reaction assembles highly functionalized 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. nih.gov The core reactivity relies on the ability of the aminonitrile group to participate in cyclization cascades, making this compound a suitable substrate for generating analogous pyridine (B92270) derivatives.

The synthesis of fused pyrimidines represents another application. While direct, single-step syntheses from 2-aminobenzonitrile are less common in literature, the compound serves as a critical starting point. The amino and nitrile groups can be readily transformed into functionalities, such as amides or amidines, which are direct precursors for building a fused pyrimidine ring through reactions with various carbon sources. benthamscience.com For example, the synthesis of pyrimido[4,5-c]isoquinolines has been achieved using pyrimidine derivatives as starting materials in cyclocondensation reactions, highlighting the strategic importance of the pyrimidine core which can be constructed from aminonitrile precursors. benthamscience.com

While not typically formed in a single step from 2-aminobenzonitriles, the synthesis of oxadiazole and thiadiazole rings can utilize this compound as a foundational intermediate. These five-membered heterocyclic rings are important structural motifs in medicinal chemistry and materials science. nih.gov

The synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles often proceeds through the cyclization of intermediates like semicarbazones or thiosemicarbazones. nih.gov To utilize this compound for this purpose, a multi-step sequence is employed. First, the nitrile group can be hydrolyzed to a carboxylic acid. This acid is then converted to an acid hydrazide. The resulting hydrazide can be reacted with an isothiocyanate to form a 1-acyl-4-R-thiosemicarbazide, which is a direct precursor for both oxadiazoles (B1248032) (via oxidative cyclization) and thiadiazoles (via dehydrative cyclization). researchgate.netuobaghdad.edu.iq This pathway underscores the role of this compound as a precursor to the more complex building blocks required for these specific heterocycles.

Building Block for Complex Organic Scaffolds

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly due to its bifunctional nature. The presence of both a nucleophilic amino group and an electrophilic cyano group allows for its use in constructing diverse molecular architectures. arkat-usa.org

The aminonitrile moiety can react as a single, bifunctional unit where both groups participate in a cyclization, as seen in heterocycle synthesis. arkat-usa.org Alternatively, the two functional groups can be addressed sequentially and orthogonally. For example, the amino group can be acylated or alkylated, followed by a transformation of the nitrile group (e.g., reduction to an amine or hydrolysis to an acid). This stepwise functionalization allows for the precise and controlled assembly of complex scaffolds. Amino acids themselves are considered fundamental chiral building blocks, and derivatives made from aminonitriles extend this utility into aromatic systems. nih.gov This strategic incorporation is crucial for generating libraries of compounds for various applications.

Intermediate in the Synthesis of Functional Organic Materials (non-biological applications)

Beyond its role in synthesizing discrete molecules for biological screening, this compound is an intermediate in the creation of functional organic materials. These materials are designed to have specific physical or chemical properties, such as conductivity, photoactivity, or antioxidant capabilities.

An example is the synthesis of materials with antioxidant properties. Compounds that combine a hindered phenol (B47542) fragment with a heterocyclic core, such as an oxadiazole, are known to be effective inhibitors of oxidative processes in organic materials. researchgate.net As established, this compound can serve as a precursor to the key acid hydrazide intermediate needed to form the oxadiazole ring. By coupling this with a hindered phenol moiety, a functional molecule designed for material protection can be synthesized. researchgate.net The propyl group on the benzonitrile starting material would ultimately be incorporated into the final structure, modifying its solubility and interaction with the host material. Similarly, benzo[c] rsc.orgnih.govwikipedia.orgoxadiazoles and benzo[c] rsc.orgnih.govwikipedia.orgthiadiazoles, which can be synthesized from substituted aniline (B41778) precursors, are classes of compounds investigated for their electronic properties, making them relevant for functional materials. mdpi.com

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that enables the rapid generation of a library of structurally diverse compounds from a single, common intermediate. wikipedia.org This approach is highly efficient for exploring chemical space. This compound is an ideal starting point for such strategies due to its multiple reactive sites: the amino group, the nitrile group, and the aromatic ring itself (which can undergo electrophilic substitution).

By subjecting this common precursor to a variety of different reagents and reaction conditions, a wide range of distinct molecular scaffolds can be produced. For example:

Reaction with different alcohols under Ru-catalysis can lead to a library of substituted quinazolinones. rsc.org

Reaction with N-benzyl cyanamides yields iminoquinazolines. mdpi.com

A multi-component reaction with malononitrile and thiols can produce fused pyridines. nih.gov

A hydride transfer-enabled strategy using 5-amino-isoxazoles has been shown to be a divergent process, where the choice of Lewis acid catalyst directs the reaction toward different heterocyclic products like tetrahydroquinolines or tetrahydroquinazolines. rsc.org

This approach, where a single intermediate like this compound is directed down multiple synthetic pathways, is a hallmark of modern synthetic chemistry for creating molecular diversity. nih.govnih.gov

Exploratory Applications in Non Pharmacological Domains

Potential in Material Science

The bifunctional nature of 2-Amino-5-propylbenzonitrile, with its nucleophilic amino group and reactive nitrile moiety, positions it as a valuable building block in polymer chemistry and optoelectronics.

This compound is a candidate monomer for the synthesis of high-performance polymers, particularly polyamides. Polyamides are typically synthesized through the step-growth polycondensation of a diamine with a dicarboxylic acid. nih.gov The amino group on the this compound molecule can readily participate in such reactions with various aromatic or aliphatic dicarboxylic acids.

Furthermore, the nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH). This transformation would convert this compound into an amino-carboxylic acid monomer, which could then undergo self-polymerization or be co-polymerized with other monomers to create different polyamide structures. A patent describes a general process for producing polyamides by reacting aminonitriles with water at elevated temperatures and pressures, which facilitates this conversion and subsequent polymerization. google.com

The incorporation of the aromatic benzonitrile (B105546) ring into the polymer backbone is expected to impart specific electronic properties, enhanced thermal stability, and mechanical strength, similar to other aromatic polyamides like Nomex™ and Kevlar™. researchgate.net The propyl group substituent may also influence the polymer's properties by increasing its solubility in organic solvents and affecting the packing of polymer chains, thereby altering its mechanical and thermal characteristics. Research on polyamides derived from other substituted benzonitriles, such as 2,2-bis(4-aminophenoxy) benzonitrile, has shown the creation of polymers with high glass transition temperatures and good solubility in polar aprotic solvents. researchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Polycondensation (using Amino group) | Dicarboxylic Acid (e.g., Terephthalic acid) | Aromatic Polyamide | High thermal stability, mechanical strength |

| Hydrolysis followed by Self-Polycondensation | None (self-polymerization) | Polyamide | Regular polymer structure |

| Hydrolysis followed by Polycondensation | Diamine (e.g., Hexamethylenediamine) | Aliphatic-Aromatic Polyamide | Modified flexibility and solubility |

Substituted aminobenzonitriles are known for their interesting photophysical properties, particularly those related to intramolecular charge transfer (ICT). Upon excitation with light, an electron can be transferred from the electron-donating amino group to the electron-withdrawing nitrile group, creating an excited state with a large dipole moment. This phenomenon is often associated with dual fluorescence, where the molecule emits light at different wavelengths depending on the solvent polarity.

These photophysical characteristics are highly relevant for applications in optoelectronic devices. Molecules exhibiting strong ICT and fluorescence are candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs) or as active components in fluorescent probes. researchgate.net While specific studies on the photophysical properties of this compound are not widely available, research on analogous compounds like 2-amino-5-fluorobenzonitrile (B1271947) has explored its electronic and optical properties through both experimental and theoretical methods. The presence of the electron-donating propyl group in this compound may further influence its charge-transfer characteristics and emission spectrum.

As a fluorescent probe, the molecule could be designed to detect specific analytes. The interaction of an analyte with the amino or nitrile group could alter the ICT process, leading to a detectable change in the fluorescence emission (either turning it "on" or "off," or shifting the wavelength), which is a common mechanism for fluorescent chemosensors. rsc.org

Applications in Agrochemical Intermediates (excluding final product use/dosage)

Substituted benzonitriles are established intermediates in the synthesis of various agrochemicals, including herbicides and insecticides. researchgate.netchemicalbook.com The chemical structure of this compound makes it a suitable precursor for more complex molecules used in agriculture. For instance, a key class of modern insecticides is the anthranilic diamides. The synthesis of these complex molecules often starts from substituted 2-aminobenzamides. researchgate.net

A plausible synthetic pathway could involve the hydrolysis of the nitrile group of this compound to yield 2-amino-5-propylbenzoic acid. This acid can then be converted to an isatoic anhydride (B1165640), which is a common intermediate. Reaction of the anhydride with an amine (e.g., methylamine) would open the ring to form a 2-amino-5-propyl-N-methylbenzamide. This resulting benzamide (B126) serves as a crucial building block that can be further elaborated through amide coupling reactions with other heterocyclic carboxylic acids to form the core structure of advanced agrochemical compounds.

Use in Dye and Pigment Chemistry as a Synthetic Intermediate

The synthesis of azo dyes and pigments is a major application for aromatic amines. epo.org this compound can serve as a diazo component in the synthesis of azo dyes. The process, known as diazotization, involves treating the primary aromatic amino group with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻).

This diazonium salt is an electrophile that can then be reacted with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aromatic amine, in an electrophilic aromatic substitution reaction. This "coupling" reaction forms a stable azo compound (-N=N-), which is the chromophore responsible for the color of the dye.

General Synthesis of an Azo Dye from this compound:

Diazotization: this compound is reacted with NaNO₂ and HCl at 0-5 °C to form 2-cyano-4-propylbenzene diazonium chloride.

Coupling: The resulting diazonium salt is added to a solution of a coupling component (e.g., 2-naphthol) to form the final azo dye.

The specific color of the resulting dye can be tuned by changing the coupling component and by the substituents on both the diazo and coupling components. The propyl and nitrile groups on the this compound ring would modify the electronic properties of the dye molecule, thereby influencing its final color and fastness properties (e.g., lightfastness, wash fastness). Patents describe the use of structurally similar aminobenzonitriles, like 2-amino-5-nitrobenzonitrile, in the preparation of disperse azo dyes for synthetic fibers. google.com

Development in Chemical Sensor Technologies